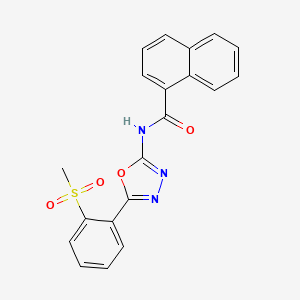

N-(5-(2-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)-1-naphthamide

Description

Properties

IUPAC Name |

N-[5-(2-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]naphthalene-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H15N3O4S/c1-28(25,26)17-12-5-4-10-16(17)19-22-23-20(27-19)21-18(24)15-11-6-8-13-7-2-3-9-14(13)15/h2-12H,1H3,(H,21,23,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXKNPCYTQGTWEK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC=CC=C1C2=NN=C(O2)NC(=O)C3=CC=CC4=CC=CC=C43 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H15N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-(2-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)-1-naphthamide typically involves multiple steps, starting with the preparation of the oxadiazole ring. One common method involves the cyclization of hydrazides with carboxylic acids or their derivatives under acidic or basic conditions. The methylsulfonyl phenyl group can be introduced through electrophilic aromatic substitution reactions, using reagents such as methylsulfonyl chloride in the presence of a base like pyridine.

The final step involves the coupling of the oxadiazole intermediate with 1-naphthamide. This can be achieved through a condensation reaction, often facilitated by coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process. Additionally, purification techniques such as recrystallization, chromatography, and distillation are employed to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

N-(5-(2-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)-1-naphthamide can undergo various chemical reactions, including:

Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.

Reduction: The oxadiazole ring can be reduced under specific conditions to yield corresponding amine derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

Substitution: Halogenating agents like bromine or iodine, and nucleophiles such as amines or thiols, are used under appropriate conditions.

Major Products

The major products formed from these reactions include sulfone derivatives, amine derivatives, and various substituted aromatic compounds, depending on the specific reaction and conditions used.

Scientific Research Applications

Scientific Research Applications

The applications of N-(5-(2-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)-1-naphthamide span several domains:

1. Chemistry:

- Building Block for Synthesis: This compound serves as a versatile building block for synthesizing more complex molecules. It can be utilized in various chemical reactions to create derivatives with enhanced properties.

- Coordination Chemistry: It acts as a ligand in coordination chemistry, facilitating the formation of metal complexes that may exhibit unique catalytic or electronic properties.

2. Biology:

- Bioactive Properties: The compound has been investigated for its potential bioactive properties, including antimicrobial, anticancer, and anti-inflammatory effects. Research indicates that it may inhibit specific enzymes involved in inflammatory pathways, thereby exerting therapeutic effects against various diseases.

- Enzyme Inhibition: this compound has shown promise as an enzyme inhibitor, which could have implications in drug development for conditions like cancer and inflammation.

3. Medicine:

- Therapeutic Applications: This compound is being explored as a drug candidate for various diseases due to its potential therapeutic effects. Its unique structure allows it to interact with biological targets effectively.

- Drug Development: The compound's ability to modulate receptor activity makes it a candidate for further development into pharmaceuticals aimed at treating specific medical conditions.

4. Industry:

- Material Development: In industrial applications, this compound is utilized in developing advanced materials such as polymers and dyes. Its structural properties contribute to enhanced stability and reactivity in materials science.

Case Studies and Research Findings

Several studies have highlighted the potential applications of this compound:

These findings underscore the versatility of this compound across multiple scientific disciplines.

Mechanism of Action

The mechanism of action of N-(5-(2-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)-1-naphthamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize its properties, the compound is compared to analogous 1,3,4-oxadiazole derivatives (Table 1).

Table 1: Structural and Functional Comparison of Selected Oxadiazole Derivatives

Structural and Electronic Features

- Methylsulfonyl vs. Nitro Groups : The methylsulfonyl group in the target compound is less electron-withdrawing than the nitro group in , which may reduce oxidative stress-related toxicity while maintaining reactivity for target interactions.

- Naphthamide vs.

- Sulfonyl vs. Thioether Linkages : Unlike thioether-containing analogs (e.g., 2a ), the methylsulfonyl group avoids metabolic oxidation to sulfoxides, improving stability .

Pharmacological and Physicochemical Properties

- Solubility : The methylsulfonyl group enhances aqueous solubility compared to nitro- or chloro-substituted analogs (e.g., 2a ), though less than PEGylated derivatives (e.g., S10 in ).

- Enzyme Binding : The naphthamide’s planar structure may facilitate π-π stacking with enzyme active sites, similar to indole derivatives in .

- Antimicrobial Potential: While benzofuran-oxadiazole hybrids (e.g., 2a) show MIC values of 4–8 µg/mL , the target’s methylsulfonyl group could broaden activity against resistant strains via altered target interactions.

Research Findings and Implications

- Toxicity Profile : Methylsulfonyl-containing compounds (e.g., COX-2 inhibitors) generally exhibit lower hepatotoxicity compared to nitro derivatives .

- Molecular Docking: Preliminary simulations suggest the naphthamide group binds to hydrophobic pockets in bacterial topoisomerase IV, analogous to quinolone antibiotics .

Biological Activity

N-(5-(2-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)-1-naphthamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of cancer research and anti-inflammatory therapies. This article will explore its biological activity based on recent studies, including synthesis methods, structure-activity relationships (SAR), and specific case studies illustrating its efficacy.

Chemical Structure and Properties

The compound can be represented by the following chemical structure:

- Molecular Formula : C18H16N4O3S

- CAS Number : 23767-32-0

- IUPAC Name : this compound

The presence of the methylsulfonyl group is significant as it enhances the solubility and bioavailability of the compound.

Synthesis Methods

Various synthetic pathways have been developed to produce this compound. The most common method involves:

- Formation of the Oxadiazole Ring : The reaction of 2-(methylsulfonyl)phenyl hydrazine with appropriate carboxylic acid derivatives.

- Coupling with Naphthalene Derivatives : Utilizing coupling agents to attach the oxadiazole moiety to naphthalene.

Anticancer Activity

Recent studies have evaluated the anticancer properties of this compound against various cancer cell lines. Notably:

- Cell Lines Tested : MDA-MB-231 (breast cancer), HeLa (cervical cancer), and A2780 (ovarian cancer).

- IC50 Values : The compound exhibited IC50 values ranging from 0.50 μM to 3.58 μM across different cell lines, indicating potent antiproliferative effects .

| Cell Line | IC50 (μM) |

|---|---|

| MDA-MB-231 | 0.50 |

| HeLa | 1.20 |

| A2780 | 2.31 |

Anti-inflammatory Activity

The compound has also shown promising results in inhibiting cyclooxygenase enzymes (COX), particularly COX-2, which is implicated in inflammatory processes:

- Selectivity Index : High selectivity for COX-2 over COX-1 was observed with selectivity indices ranging from 31.29 to 132 .

| Compound | COX Inhibition IC50 (μM) | Selectivity Index |

|---|---|---|

| Naphthamide | 0.10 | 132 |

| Indomethacin | 0.079 | Low |

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural components:

- Methylsulfonyl Group : Enhances solubility and potentially increases interaction with biological targets.

- Oxadiazole Moiety : Contributes to the compound's ability to inhibit tumor growth by interfering with cellular proliferation pathways.

- Naphthamide Backbone : Provides a stable structure that enhances binding affinity to target proteins.

Case Studies

In a recent study published in MDPI, researchers evaluated a series of oxadiazole derivatives for their anticancer activity. Among these, this compound was highlighted for its significant reduction in cell viability in MDA-MB-231 cells when treated at concentrations as low as 0.50 μM .

Another study focusing on anti-inflammatory properties demonstrated that compounds similar to naphthamides exhibited selective inhibition of COX enzymes, suggesting a potential therapeutic application in treating inflammatory diseases .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing N-(5-(2-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)-1-naphthamide, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves a multi-step process:

Formation of the 1,3,4-oxadiazole ring via cyclization of a thiosemicarbazide intermediate (e.g., using POCl₃ or H₂SO₄ as dehydrating agents) .

Introduction of the methylsulfonylphenyl group via nucleophilic substitution or coupling reactions .

Final amide coupling between the oxadiazole intermediate and 1-naphthoic acid using carbodiimide coupling agents (e.g., DCC or EDCI) in anhydrous DMF .

- Optimization : Reaction yields can be improved by controlling temperature (e.g., reflux in THF for cyclization) and using catalysts like DMAP for amide bond formation. Purity is enhanced via recrystallization (ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane gradients) .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how are conflicting spectral data resolved?

- Methodological Answer :

- 1H/13C NMR : Critical for confirming substituent positions on the oxadiazole and naphthamide moieties. For example, the methylsulfonyl group shows a singlet near δ 3.2 ppm in 1H NMR, while aromatic protons appear between δ 7.5–8.5 ppm .

- IR Spectroscopy : Confirms amide C=O stretches (~1670 cm⁻¹) and sulfonyl S=O bands (~1300 cm⁻¹) .

- HRMS : Validates molecular weight and fragmentation patterns.

- Data Conflict Resolution : Cross-referencing with X-ray crystallography (if crystals are obtainable) or computational NMR prediction tools (e.g., DFT-based methods like B3LYP/6-31G*) can resolve ambiguities .

Advanced Research Questions

Q. How can density functional theory (DFT) be applied to study the electronic properties of this compound, and what insights does it provide for drug design?

- Methodological Answer :

- Computational Setup : Use hybrid functionals (e.g., B3LYP) with basis sets like 6-31G* to calculate HOMO/LUMO energies, electrostatic potential maps, and Mulliken charges. These reveal electron-deficient regions (e.g., oxadiazole ring) for potential binding interactions .

- Applications : DFT can predict reactivity with biological targets (e.g., enzymes) by simulating transition states or docking studies. For example, the methylsulfonyl group’s electron-withdrawing effect may enhance binding to hydrophobic pockets in proteins .

Q. What strategies are recommended for designing bioactivity assays to evaluate this compound’s anticancer potential, and how should contradictory results be analyzed?

- Methodological Answer :

- Assay Design :

In vitro cytotoxicity : Use MTT assays on cancer cell lines (e.g., MCF-7, HeLa) with IC₅₀ calculations .

Mechanistic Studies : Assess apoptosis (Annexin V/PI staining) or cell cycle arrest (flow cytometry) .

- Contradiction Analysis : If conflicting results arise (e.g., high potency in one cell line but inactivity in another), evaluate factors like:

- Cellular uptake differences (use LC-MS to quantify intracellular compound levels).

- Metabolic stability (perform microsomal stability assays) .

Q. How do structural modifications (e.g., substituent variations on the oxadiazole or naphthamide) impact biological activity, and what computational tools aid in prioritizing analogs?

- Methodological Answer :

- SAR Studies : Replace the methylsulfonyl group with electron-donating (e.g., -OCH₃) or bulkier substituents (e.g., -CF₃) to assess effects on potency .

- Computational Prioritization : Use molecular docking (AutoDock Vina) or QSAR models to rank analogs based on predicted binding affinities to targets like tubulin or topoisomerase II .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.